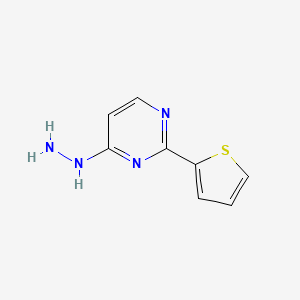

4-Hydrazinyl-2-(thiophen-2-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-thiophen-2-ylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-12-7-3-4-10-8(11-7)6-2-1-5-13-6/h1-5H,9H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGXZILHFBWFHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=N2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Hydrazinyl 2 Thiophen 2 Yl Pyrimidine and Its Analogs

Established Synthetic Pathways to the 4-Hydrazinyl-2-(thiophen-2-yl)pyrimidine Scaffold

The construction of the this compound core is typically achieved through a multi-step sequence, beginning with the formation of the central pyrimidine (B1678525) ring, followed by the strategic introduction of the necessary functional groups.

Cyclization Reactions for Pyrimidine Ring Formation

The synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry. A prevalent method involves the cyclocondensation of a three-carbon component with a source of the N-C-N fragment. For 2-substituted pyrimidines, this often entails the reaction of a β-dicarbonyl compound or its synthetic equivalent with an amidine. Specifically for the target scaffold, the synthesis can commence from a precursor that already contains the thiophene (B33073) moiety.

A common strategy begins with the Claisen-Schmidt condensation of 2-acetylthiophene (B1664040) with a suitable aromatic aldehyde to form a thiophene-substituted chalcone (B49325) (an α,β-unsaturated ketone). This chalcone then serves as the 1,3-dielectrophilic three-carbon component for the subsequent cyclization. Reaction of the chalcone with guanidine (B92328) hydrochloride in the presence of a base like potassium hydroxide (B78521) leads to the formation of a 2-amino-6-(thiophen-2-yl)pyrimidine derivative. researchgate.net Alternatively, using urea (B33335) or thiourea (B124793) in this cyclization can yield the corresponding 2-oxo- or 2-thioxo-dihydropyrimidine analogs. researchgate.net

Introduction of the Thiophene-2-yl Moiety onto the Pyrimidine Core

In most synthetic approaches, the thiophene-2-yl group is incorporated into the starting materials prior to the construction of the pyrimidine ring. This pre-functionalization strategy is often more efficient than attempting to install the thiophene ring onto a pre-formed pyrimidine core. As mentioned previously, using 2-acetylthiophene as a starting material in a chalcone synthesis is a direct method to ensure the presence of the desired thiophene substituent at what will become the 6-position of the pyrimidine ring (if following the chalcone route) or the 2-position if starting with thiophene-2-carboxamidine. The synthesis of thiophene-2-carboxamidine itself can be achieved from thiophene-2-carbonitrile. This amidine can then be reacted with a β-ketoester to form the 2-(thiophen-2-yl)pyrimidin-4-ol (B1340604) scaffold.

Installation of the Hydrazinyl Group via Hydrazine (B178648) Hydrate (B1144303) Reactions

The introduction of the hydrazinyl moiety is typically the final key step in constructing the scaffold. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. The process first requires the conversion of the 4-hydroxypyrimidine (B43898) (or its tautomeric pyrimidin-4-one form) obtained from the cyclization step into a more reactive intermediate with a good leaving group at the 4-position.

The most common method for this activation is chlorination. Treating the 2-(thiophen-2-yl)pyrimidin-4-ol intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃), effectively replaces the hydroxyl group with a chlorine atom, yielding 4-chloro-2-(thiophen-2-yl)pyrimidine (B13346108). researchgate.netgoogle.com The chlorine atom at the C4 position of the pyrimidine ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atoms. stackexchange.comwuxiapptec.com

The final step is the hydrazinolysis of the 4-chloro intermediate. Refluxing 4-chloro-2-(thiophen-2-yl)pyrimidine with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or isopropanol, results in the displacement of the chloride ion by the hydrazinyl group to furnish the desired product, this compound. nih.govresearchgate.net This reaction is a standard and efficient method for the synthesis of hydrazinyl-substituted pyrimidines. researchgate.net

Synthetic Scheme Details

Step 1: Cyclocondensation of thiophene-2-carboxamidine with a β-ketoester (e.g., ethyl acetoacetate) to yield 2-(thiophen-2-yl)pyrimidin-4-ol.

Step 2: Chlorination of the pyrimidin-4-ol using phosphorus oxychloride (POCl₃) to form 4-chloro-2-(thiophen-2-yl)pyrimidine.

Step 3: Nucleophilic substitution of the 4-chloro group with hydrazine hydrate (N₂H₄·H₂O) to produce this compound.

Multi-component Reaction Approaches to Related Thiophene-Pyrimidine Scaffolds

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex heterocyclic systems in a single pot, enhancing atom economy and reducing waste. While a direct MCR for this compound is not prominently reported, established MCRs can be adapted to produce closely related scaffolds.

The Biginelli reaction , for instance, is a well-known three-component reaction that condenses an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (or thiones). wikipedia.orgorganic-chemistry.org By employing thiophene-2-carbaldehyde (B41791) as the aldehyde component, this reaction provides a direct route to 4-aryl-6-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. taylorandfrancis.commdpi.com Subsequent aromatization and functional group manipulation could potentially lead to the desired scaffold.

The Gewald reaction is a powerful MCR for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.netarkat-usa.org While this reaction builds the thiophene ring rather than the pyrimidine, the resulting 2-aminothiophene is a versatile precursor for the subsequent construction of a fused thieno[2,3-d]pyrimidine (B153573) ring system, which are structural analogs of the target compound. nih.govnih.gov

Functionalization and Derivatization Strategies of this compound

The hydrazinyl group at the C4 position is a potent nucleophile, making it an ideal handle for a wide range of chemical transformations to generate diverse libraries of derivative compounds.

Formation of Schiff Bases through Condensation with Carbonyl Compounds

One of the most fundamental and widely utilized derivatization reactions of this compound is its condensation with various carbonyl compounds to form Schiff bases, also known as hydrazones. nih.gov This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a stable carbon-nitrogen double bond (C=N). nih.gov

The reaction is typically carried out by refluxing equimolar amounts of the hydrazinylpyrimidine and the carbonyl compound in a protic solvent like ethanol, often with a catalytic amount of a weak acid such as acetic acid to facilitate the dehydration step. researchgate.net A wide variety of aldehydes and ketones, including aromatic, heteroaromatic, and aliphatic variants, can be employed, allowing for extensive structural diversification. mdpi.com The resulting hydrazones are often crystalline solids that are easily purified. mdpi.com

The table below illustrates the versatility of this reaction with representative examples of carbonyl compounds that can be condensed with hydrazinyl-heterocycles to form Schiff bases.

Table 1: Examples of Carbonyl Compounds for Schiff Base Formation

| Carbonyl Compound | Structure | Resulting Schiff Base Substructure |

|---|---|---|

| Benzaldehyde | C₆H₅CHO | -N=CH-C₆H₅ |

| 4-Hydroxybenzaldehyde | HOC₆H₄CHO | -N=CH-C₆H₄-OH |

| 4-Nitrobenzaldehyde | O₂NC₆H₄CHO | -N=CH-C₆H₄-NO₂ |

| Thiophene-2-carbaldehyde | C₄H₃SCHO | -N=CH-(C₄H₃S) |

| Acetophenone | C₆H₅C(O)CH₃ | -N=C(CH₃)-C₆H₅ |

| Cinnamaldehyde | C₆H₅CH=CHCHO | -N=CH-CH=CH-C₆H₅ |

This straightforward condensation reaction underscores the utility of this compound as a platform for generating diverse molecular architectures through the formation of the robust hydrazone linkage.

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems

The hydrazinyl functional group at the C-4 position of the pyrimidine ring is a key precursor for the construction of fused polycyclic aromatic systems. Through reactions with appropriate bifunctional electrophiles, the hydrazine moiety acts as a dinucleophile, leading to the annulation of a new five-membered ring onto the pyrimidine core.

The reaction of this compound with 1,3-dicarbonyl compounds is a well-established and efficient method for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. The hydrazine group undergoes a sequential condensation reaction, first with one carbonyl group to form a hydrazone intermediate, followed by an intramolecular cyclization via attack on the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazole (B372694) ring.

Commonly used 1,3-dicarbonyl reagents include β-diketones like acetylacetone (B45752) and β-ketoesters such as ethyl acetoacetate (B1235776). nih.gov The reaction with acetylacetone yields a dimethyl-substituted pyrazole ring, while ethyl acetoacetate provides a methyl-substituted pyrazolone (B3327878) ring fused to the pyrimidine scaffold. nih.govafricaresearchconnects.com These reactions are typically conducted by heating the reactants in a suitable solvent like ethanol or acetic acid. This methodology provides a direct route to 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine analogs, which are of significant interest in medicinal chemistry.

| Reactant A | Reactant B | Conditions | Product |

|---|---|---|---|

| This compound | Acetylacetone | Ethanol, Reflux | 5,7-Dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine |

| This compound | Ethyl Acetoacetate | Acetic Acid, Reflux | 5-Methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one |

The synthesis of triazolopyrimidine systems from this compound involves cyclocondensation with reagents that provide a single carbon atom to form the triazole ring. This transformation leads to the formation of nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine or the more thermodynamically stable nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine frameworks.

Reagents such as triethyl orthoformate, formic acid, or carbon disulfide are commonly employed for this purpose. nih.govafricaresearchconnects.com For instance, heating the hydrazinylpyrimidine with triethyl orthoformate or formic acid results in the formation of the corresponding 2-(thiophen-2-yl)- nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine. nih.gov The reaction with carbon disulfide in the presence of a base typically yields the triazolothione derivative, which can be a valuable intermediate for further modifications. africaresearchconnects.com These reactions provide access to a class of compounds that are bioisosteres of purines, exhibiting a wide range of biological activities.

| Reactant A | Reactant B | Conditions | Product |

|---|---|---|---|

| This compound | Triethyl Orthoformate | Acetic Anhydride, Reflux | 2-(Thiophen-2-yl)- nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine |

| This compound | Formic Acid | Reflux | 2-(Thiophen-2-yl)- nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine |

| This compound | Carbon Disulfide | Pyridine (B92270), Reflux | 2-(Thiophen-2-yl)- nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine-5(6H)-thione |

Modifications of the Thiophene Ring for Structural Diversification

The thiophene ring within the this compound structure is amenable to structural diversification through electrophilic substitution reactions. The reactivity of the thiophene ring towards electrophiles is generally greater than that of benzene (B151609), allowing for selective functionalization. nih.gove-bookshelf.de

Electrophilic halogenation, particularly bromination, is a common modification. The reaction of thiophene-containing compounds with brominating agents such as N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) or carbon tetrachloride can introduce a bromine atom onto the thiophene ring. google.com The substitution typically occurs at the C-5 position of the thiophene ring, which is the most activated position for electrophilic attack when C-2 is substituted. This functionalization introduces a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira), significantly expanding the structural diversity of the pyrimidine-thiophene scaffold.

Nucleophilic Substitutions and Ring Annulations for Novel Pyrimidine-Thiophene Hybrids

The hydrazinyl group of this compound can act as a potent nucleophile, enabling the synthesis of a variety of pyrimidine-thiophene hybrids through substitution reactions without necessarily forming a fused ring system initially. A primary example is the condensation reaction with aldehydes and ketones to form the corresponding hydrazone derivatives. africaresearchconnects.com This reaction is typically carried out by refluxing the reactants in an alcoholic solvent, often with a catalytic amount of acid. prepchem.com

These hydrazone intermediates are valuable in their own right and can also serve as precursors for further ring annulations. For example, arylhydrazone derivatives can undergo oxidative cyclization to form fused triazole rings, providing an alternative route to triazolopyrimidine derivatives. africaresearchconnects.com This two-step approach, involving nucleophilic substitution to form a hydrazone followed by a separate ring-closing step, allows for greater control and diversification in the synthesis of novel and complex pyrimidine-thiophene hybrid molecules.

| Reactant A | Reactant B (Aldehyde/Ketone) | Conditions | Product Class |

|---|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Ethanol, Acetic Acid (cat.), Reflux | (E)-4-(2-Benzylidenehydrazinyl)-2-(thiophen-2-yl)pyrimidine |

| This compound | Aliphatic Ketone (e.g., Acetone) | Methanol, Reflux | 4-(2-Isopropylidenehydrazinyl)-2-(thiophen-2-yl)pyrimidine |

In Vitro Biological Activity and Mechanistic Investigations of 4 Hydrazinyl 2 Thiophen 2 Yl Pyrimidine Derivatives

Anticancer and Antiproliferative Activities

The thieno[2,3-d]pyrimidine (B153573) core, a bioisostere of purine, has been a focal point in the development of novel anticancer agents. nih.gov Derivatives of this scaffold have demonstrated significant cytotoxic effects through various mechanisms, including the inhibition of critical cellular processes and the induction of programmed cell death.

Derivatives of thieno[2,3-d]pyrimidine have been extensively evaluated for their cytotoxic potential against a panel of human cancer cell lines. Studies have consistently shown that these compounds exhibit potent growth-inhibitory effects, with activity often in the low micromolar to nanomolar range.

Substituted pyrido[2,3-d]pyrimidines, a related class of compounds, were tested against hepatic (HepG-2), prostate (PC-3), and colon (HCT-116) cancer cell lines. ekb.eg One derivative, in particular, showed IC50 values of 0.3 µM, 6.6 µM, and 7.0 µM against HepG-2, PC-3, and HCT-116 cells, respectively, indicating potent activity. ekb.eg Similarly, other research has highlighted thienopyrimidine derivatives with strong cytotoxicity against the PC-3 cell line. researchgate.net

The following table summarizes the cytotoxic activity (IC50 values) of selected thieno[2,3-d]pyrimidine derivatives against common cancer cell lines.

| Compound | HepG2 (μM) | MCF-7 (μM) | PC-3 (μM) | Reference |

|---|---|---|---|---|

| Compound 39 (a pyrido[2,3-d]pyrimidine) | 0.3 | - | 6.6 | ekb.eg |

| Compound 117c (a benzothieno[3,2-e]triazolo[4,3-a]pyrimidine) | - | - | 5.48 | researchgate.net |

| Compound 15 (a thieno[2,3-d]pyrimidin-4(3H)-one derivative) | - | >10 | >10 | nih.gov |

| Compound 19 (a thieno[2,3-d]pyrimidin-4(3H)-one derivative) | - | >10 | >10 | nih.gov |

| Compound 17i (a thieno[2,3-d]pyrimidine derivative) | - | 1.54 | - | nih.gov |

| Compound 17g (a thieno[2,3-d]pyrimidine derivative) | - | 1.86 | - | nih.gov |

| Compound 4 (a pyrido[2,3-d]pyrimidine (B1209978) derivative) | 1.13 | 0.57 | - | nih.gov |

A primary mechanism through which thieno[2,3-d]pyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptosis and cause cell cycle arrest in cancer cells.

For instance, a study on hexahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives demonstrated that a lead compound significantly increased the total apoptotic ratio in colon cancer cells by 19.1-fold. nih.gov This pro-apoptotic activity was further supported by a measured 8.63-fold increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The same study found that the compound induced cell growth arrest at the G2/M phase of the cell cycle. nih.gov

Other investigations into 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones revealed that they also induce apoptosis, which is linked to the activity of caspase-3 and the regulation of Bcl-2 and Bax proteins. nih.gov

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The thieno[2,3-d]pyrimidine scaffold has proven to be a versatile template for designing potent inhibitors of various oncogenic kinases. researchgate.netsci-hub.se

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many invasive cancers. nih.gov Researchers have successfully designed and synthesized thieno[3,2-d]pyrimidine (B1254671) derivatives as dual inhibitors of FAK and FMS-like tyrosine kinase 3 (FLT3). One lead compound from this series showed potent FAK inhibition and demonstrated remarkable efficacy in reducing tumor burden and preventing metastasis in preclinical models. nih.gov

Tie-2 Kinase: The Tie-2 receptor tyrosine kinase is primarily expressed in the vascular endothelium and plays a critical role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. researchgate.netresearchgate.net A novel class of thieno[2,3-d]pyrimidines has been identified as potent inhibitors of Tie-2, highlighting their potential as anti-angiogenic agents in cancer therapy. researchgate.netresearchgate.net

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. A series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives, which are structurally related to the thiophene-pyrimidine core, were synthesized and identified as novel PI3Kα/mTOR dual inhibitors. A lead compound from this series effectively suppressed the phosphorylation of AKT, a downstream target of PI3K, and induced G0/G1 phase cell cycle arrest and apoptosis.

Beyond kinase inhibition, some pyrimidine (B1678525) derivatives exert their anticancer effects by directly interacting with DNA. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death.

One proposed mechanism is the inhibition of topoisomerases, which are essential enzymes that manage the topology of DNA. nih.gov Certain hexahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives have been identified as potent topoisomerase II inhibitors. One such compound displayed an IC50 of 41.67 µM against topoisomerase II, proving more potent than the standard drug etoposide (B1684455) (IC50 = 99.86 µM). nih.gov Inhibition of this enzyme leads to breaks in the DNA backbone that cannot be resealed, triggering apoptosis. nih.gov

Additionally, studies on structurally related 4,6-dihydrazone pyrimidine derivatives have provided insight into direct DNA binding. Molecular docking and spectral data suggest that these molecules interact with DNA via a combination of groove binding and oblique intercalation, where the compound stacks between the base pairs of the DNA double helix. nih.gov This mode of binding can loosen the DNA helix, reduce stacking forces, and interfere with DNA-related processes. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, derivatives of 4-hydrazinyl-2-(thiophen-2-yl)pyrimidine have demonstrated significant antimicrobial activity against a range of pathogenic bacteria.

Thiophene-pyrimidine derivatives have been screened for their efficacy against both Gram-positive and Gram-negative bacteria. One study of a 2,4-disubstituted-6-thiophenyl-pyrimidine derivative (F20) found it to be particularly effective against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species (VRE), with Minimum Inhibitory Concentration (MIC) values ranging from 24 µg/mL to 48 µg/mL. researchgate.net The compound showed only moderate activity against Escherichia coli and no effect against Pseudomonas aeruginosa at the tested concentrations. researchgate.net The mechanism of action was attributed to the inhibition of FtsZ, a key protein in bacterial cell division. researchgate.net

Other studies on novel thiophene (B33073) derivatives have also reported promising activity against P. aeruginosa. researchgate.net The antibacterial efficacy of several thiophene and pyrimidine derivatives is summarized in the table below.

| Compound Class/Derivative | S. aureus (MIC, μg/mL) | B. subtilis (MIC, μg/mL) | E. coli (MIC, μg/mL) | P. aeruginosa (MIC, μg/mL) | Reference |

|---|---|---|---|---|---|

| Thiophenyl-pyrimidine (F20) | 24 (MRSA) | - | 96 | >96 | researchgate.net |

| Thiophene derivative 7 | 62.5 (IZ: 16mm) | 125 (IZ: 15mm) | 125 (IZ: 14mm) | 31.25 (IZ: 18mm) | researchgate.net |

| Thiophene derivative 8a | 62.5 (IZ: 17mm) | 62.5 (IZ: 16mm) | 125 (IZ: 15mm) | 62.5 (IZ: 16mm) | researchgate.net |

| Thiophene derivative 8b | 62.5 (IZ: 18mm) | 62.5 (IZ: 17mm) | 62.5 (IZ: 16mm) | 62.5 (IZ: 17mm) | researchgate.net |

*IZ: Inhibition Zone in mm at specified concentration. Data for compounds 7, 8a, and 8b are presented as MIC (μg/mL) with the corresponding inhibition zone in parentheses.

Antifungal Spectrum and Potency

Derivatives of this compound have been investigated for their antifungal properties against various fungal strains. nih.govresearchgate.netrsc.org Studies involving newly synthesized 4-thiophenyl-pyrimidine derivatives demonstrated a range of antifungal effects. nih.govresearchgate.netrsc.org The antifungal activity was evaluated against common fungal pathogens such as Candida albicans and Aspergillus flavus. nih.gov The findings from these antimicrobial tests indicated that many of the investigated compounds exhibited moderate to strong antifungal efficacy. nih.govresearchgate.netrsc.org

Table 1: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound | Target Organism | Activity Level |

|---|---|---|

| 4-thiophenyl-pyrimidine derivative | Candida albicans | Moderate to Strong |

| 4-thiophenyl-pyrimidine derivative | Aspergillus flavus | Moderate to Strong |

Antiviral Properties

The antiviral potential of pyrimidine derivatives has been a subject of scientific inquiry, with studies exploring their efficacy against a range of viruses. nih.govmdpi.com Pyrido[2,3-d]pyrimidine derivatives, which share a core pyrimidine structure, have been noted for their antiviral activities among other pharmacological effects. nih.gov In broader screenings, pyrimido[4,5-d]pyrimidine (B13093195) compounds were evaluated for their activity against several RNA viruses, including influenza A and B viruses, yellow fever virus, Zika virus, and human coronaviruses, as well as the DNA virus herpes simplex virus-1. mdpi.com For instance, certain 4-thioquinazoline derivatives containing a chalcone (B49325) moiety have been synthesized and tested for their antiviral activity against the Tobacco Mosaic Virus (TMV), with some compounds showing appreciable protection. mdpi.com

Mechanistic Studies of Antimicrobial Action (e.g., tRNA (Guanine37-N1)-methyltransferase (TrmD) inhibition)

A significant mechanism of antimicrobial action for this class of compounds involves the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD). nih.govnih.gov TrmD is an essential enzyme in many bacterial pathogens, making it an attractive target for the development of new antibiotics. nih.govnih.gov Structure-based design has led to the synthesis of a series of thienopyrimidinone derivatives that show potent, nanomolar-level inhibition of TrmD in vitro. nih.govnih.gov

These inhibitors function by inducing a novel conformational change in the active site of the enzyme. nih.govmit.edu Specifically in Pseudomonas aeruginosa TrmD, the binding of these thienopyrimidinone derivatives triggers a "tyrosine-flipping" mechanism. nih.govmit.edu This structural rearrangement makes the enzyme's active site inaccessible to its cofactor, S-adenosyl-l-methionine (SAM), and likely to its substrate tRNA as well. nih.govnih.govmit.edu This unique mechanism of action underlies the potency of these compounds as TrmD inhibitors, with several derivatives showing activity against Gram-positive and mycobacterial pathogens. nih.govmit.edu

Anti-Inflammatory Potential

Derivatives of pyrimidine are recognized for their significant anti-inflammatory properties, which are often attributed to their ability to inhibit key inflammatory mediators. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents is linked to the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which in turn reduces the production of prostaglandins. nih.govnih.gov

Research on various pyrimidine analogs has demonstrated their potential as selective COX-2 inhibitors. nih.govscialert.net For example, certain synthesized pyrimidine and thiazolopyrimidine derivatives showed excellent anti-inflammatory activity in carrageenan-induced rat paw edema models, with some compounds exhibiting higher potency than the standard drug indomethacin. scialert.net One study highlighted two pyrimidine derivatives, L1 and L2, which exhibited high selectivity towards COX-2 over COX-1, making them promising candidates for further development. nih.govmdpi.com Hydrazone derivatives have also been evaluated for anti-inflammatory activity using similar models, with some compounds showing potent effects comparable to standard drugs like diclofenac (B195802) sodium. nih.gov The anti-inflammatory effects of pyrimidines are also associated with the inhibition of other mediators like nitric oxide (NO) and various cytokines. nih.gov

Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Assay | Finding |

|---|---|---|

| Thiazolopyrimidine Derivative 8 | Carrageenan-induced rat paw edema | 87.85% protection |

| Thiazolopyrimidine Derivative 7 | Carrageenan-induced rat paw edema | 86.84% protection |

| Pyrimidine Derivative L1 | COX Inhibition | High selectivity for COX-2 |

| Pyrimidine Derivative L2 | COX Inhibition | High selectivity for COX-2 |

Antioxidant Properties

The antioxidant capabilities of pyrimidine derivatives have been demonstrated through various in vitro assays. nih.govorientjchem.orgnih.gov Oxidative stress, resulting from an imbalance between free radicals and antioxidant defenses, is implicated in numerous diseases. orientjchem.org Pyrimidine derivatives have been shown to counteract this by scavenging free radicals. nih.govorientjchem.org

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is commonly used to evaluate this activity. orientjchem.org In one study, synthesized hydrazino-fused pyrimidines were tested, and compounds featuring electron-donating hydroxyl groups exhibited the highest antioxidant activities. orientjchem.org For instance, compound 5c showed a radical scavenging activity of 69.4% at a concentration of 200 µg/ml. orientjchem.org Other studies on pyrido[2,3-d]pyrimidine derivatives also confirmed their ability to strongly inhibit lipid peroxidation, another measure of antioxidant potential. nih.gov

Table 3: DPPH Radical Scavenging Activity of Hydrazino-Fused Pyrimidines

| Compound | Concentration (µg/ml) | Radical Scavenging Capacity (%) |

|---|---|---|

| 5c | 100 | 52.8 |

| 5c | 150 | 62.5 |

| 5c | 200 | 69.4 |

| 5h | 100 | 51.4 |

| 5h | 150 | 60.2 |

| 5h | 200 | 68.3 |

| 5b | 100 | 51.5 |

| 5b | 150 | 62.0 |

| 5b | 200 | 67.8 |

| Ascorbic Acid (Standard) | 200 | 98.3 |

Antidiabetic Effects and Receptor Agonism (e.g., G-protein-coupled receptor 119 (GPR119))

Thienopyrimidine-based compounds have emerged as potent agonists for the G-protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes. nih.govbwise.kr Activation of GPR119, which is primarily expressed in pancreatic β-cells and intestinal L-cells, enhances glucose-stimulated insulin (B600854) secretion (GSIS) and the release of glucagon-like peptide-1 (GLP-1). nih.govbwise.krresearchgate.net

A novel thienopyrimidine-based GPR119 agonist, designated HG043, demonstrated potent agonistic activity for human GPR119. nih.govbwise.kr In in vitro models, HG043 was more effective than another known GPR119 agonist, MBX-2982, in stimulating incretin (B1656795) secretion in pancreatic cell lines. nih.govbwise.kr Other research has identified different series of pyrimidine derivatives as novel GPR119 agonists. nih.gov For example, compound 9i from a series of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives showed highly potent agonistic activity and improved glucose tolerance in a dose-dependent manner while promoting insulin secretion. nih.gov These findings underscore the potential of this chemical class in developing treatments for type 2 diabetes and associated obesity. nih.govnih.gov

Central Nervous System (CNS) Activities (e.g., depressant, analgesic)

Derivatives of this compound and related structures have been evaluated for their effects on the central nervous system, particularly for analgesic properties. nih.govglobalresearchonline.net A study on a series of 2-Imino-6-methyl-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid substituted hydrazides found that the synthesized compounds exhibited good analgesic activity. globalresearchonline.net The screening was performed using both the Eddy's hot plate method to test for central analgesic activity and the acetic acid-induced writhing test for peripheral analgesic activity. globalresearchonline.net

One compound in particular, designated NA-10, was identified as the most active, showing efficacy in both central and peripheral pain models. globalresearchonline.net Similarly, a series of 4-phenyl-2-thioxo-benzo nih.govorientjchem.orgthieno[2,3-d]pyrimidine derivatives were found to possess remarkable analgesic activity without significant central effects. nih.gov These compounds also demonstrated a favorable anti-inflammatory profile with low gastrointestinal aggressivity, suggesting a promising therapeutic window. nih.gov

Other Pharmacological Activities (e.g., antihypertensive, antiplatelet aggregation, antidepressant, phosphodiesterase-5 inhibition)

Derivatives of the this compound scaffold have been investigated for a range of pharmacological activities beyond their primary applications. These explorations have revealed potential therapeutic applications in cardiovascular and neurological disorders.

Antihypertensive Activity:

A series of novel pyrimidine derivatives, including those with hydrazine (B178648) and hydrazone functionalities, have been synthesized and evaluated for their antihypertensive effects. researchgate.netwisdomlib.org In a notable study, several compounds demonstrated a significant decrease in mean arterial blood pressure in animal models. researchgate.net For instance, certain derivatives exhibited a reduction in mean arterial rabbit blood pressure ranging from 51.4 to 78.2 mmHg. researchgate.net The mechanism of action for some of these compounds is believed to involve calcium channel blockade. researchgate.netwisdomlib.org Selected derivatives showed potent relaxation of rabbit aortae, with relaxation percentages ranging from 74.4% to 89.2%, compared to nifedipine (B1678770) at 57.6%. researchgate.netwisdomlib.org Furthermore, histopathological studies on rat aorta indicated that some compounds might lower blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS). researchgate.netwisdomlib.org

Interactive Data Table: Antihypertensive Activity of Pyrimidine Derivatives

| Compound | Structure | Maximum Decrease in Mean Arterial Blood Pressure (mmHg) | Aortic Relaxation (%) |

|---|---|---|---|

| 5a | 2-Hydrazinyl-6-methyl-4-(4-methoxyanilino)-pyrimidine-5-carbonitrile | 51.4 | 74.4 |

| 5b | 2-Hydrazinyl-6-phenyl-4-(4-methoxyanilino)-pyrimidine-5-carbonitrile | 62.3 | 89.2 |

| 9b | N'-(4-chlorobenzylidene)-2-(6-phenyl-4-(4-methoxyanilino)-5-cyanopyrimidin-2-yl)acetohydrazide | 78.2 | 81.5 |

| 9c | N'-(4-methoxybenzylidene)-2-(6-phenyl-4-(4-methoxyanilino)-5-cyanopyrimidin-2-yl)acetohydrazide | 75.1 | 78.9 |

| Nifedipine | Standard Calcium Channel Blocker | - | 57.6 |

Antiplatelet Aggregation Activity:

The antiplatelet potential of pyrimidine derivatives has also been an area of active research. Thienopyrimidine derivatives, in particular, have shown promise as antiplatelet agents. Clopidogrel, a well-known antiplatelet drug, features a thienopyridine core, highlighting the potential of this structural motif in developing new antithrombotic agents. researchgate.net Research in this area is ongoing, with a focus on synthesizing novel derivatives and evaluating their efficacy in inhibiting platelet aggregation. researchgate.net

Antidepressant Activity:

The structural features of thiophene-containing compounds have drawn attention for their potential antidepressant effects. tulane.edu A study on 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which combine a thiophene ring with other heterocyclic systems, revealed significant antidepressant activity in preclinical models. tulane.edu The most active compound in this series, 4i , demonstrated a 55.33% reduction in immobility time in the forced swim test, an effect comparable to the established antidepressant fluoxetine. tulane.edu The proposed mechanism of action involves interaction with the 5-HT1A receptor. tulane.edu

Phosphodiesterase-5 (PDE-5) Inhibition:

Novel cycloalkene-fused thienopyrimidine analogues have been designed and synthesized as inhibitors of phosphodiesterase 5 (PDE-5), an enzyme targeted in the treatment of erectile dysfunction and pulmonary hypertension. nih.gov The inhibitory properties of these compounds were modulated by altering substituents at various positions of the thienopyrimidine scaffold, including the attachment of aryl hydrazones at position 4. nih.gov One of the most potent compounds identified, 15Y , which features a benzylamine (B48309) substituent and a cycloheptene (B1346976) ring, exhibited a half-maximal inhibitory concentration (IC50) of 190 nM against PDE-5, along with good selectivity over other phosphodiesterase isoforms like PDE7 and PDE9. nih.gov

Interactive Data Table: PDE-5 Inhibitory Activity of a Thienopyrimidine Derivative

| Compound | Structure | IC50 (nM) for PDE-5 |

|---|

| 15Y | Cycloheptene-fused thienopyrimidine with a benzylamine substituent | 190 |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Efficacy

The biological efficacy of this compound derivatives is significantly influenced by the nature and position of various substituents on the pyrimidine and thiophene rings, as well as modifications to the hydrazinyl moiety.

For antihypertensive activity , SAR studies on related pyrimidine derivatives have provided valuable insights. researchgate.netwisdomlib.org The presence of a hydrazinyl or a substituted hydrazone group at the 2-position of the pyrimidine ring appears to be crucial for activity. researchgate.netwisdomlib.org Furthermore, the nature of the substituent at the 4-position of the pyrimidine ring plays a role, with anilino groups contributing to potency. researchgate.netwisdomlib.org The substituents on the phenyl ring of the anilino group also modulate activity, with electron-donating groups like methoxy (B1213986) often being favorable. researchgate.netwisdomlib.org Fusion of other heterocyclic rings to the pyrimidine core has also been explored to enhance antihypertensive effects. researchgate.netwisdomlib.org

In the context of antidepressant activity , the thiophene ring is a key pharmacophoric element. tulane.edu For the 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine series, the nature of the aryl substituent at the 5-position was found to be a critical determinant of activity. tulane.edu The presence of a trifluoromethyl group on the phenyl ring at this position, as seen in compound 4i , resulted in the highest antidepressant activity. tulane.edu This suggests that electronic and lipophilic properties of the substituent at this position are important for interaction with the biological target, presumed to be the 5-HT1A receptor. tulane.edu

Regarding phosphodiesterase-5 inhibition , the structure of the thienopyrimidine scaffold is a key determinant of inhibitory potency and selectivity. nih.gov For the cycloalkene-fused thienopyrimidine analogues, the size of the fused cycloalkene ring and the nature of the substituent at the 4-position were systematically varied. nih.gov A cycloheptene ring fused to the thiophene moiety was found to be optimal. nih.gov At the 4-position, a benzylamine substituent, as in compound 15Y , conferred the highest inhibitory activity against PDE-5. nih.gov The presence of aryl hydrazones at this position was also explored, indicating the versatility of this position for introducing diverse chemical functionalities to modulate PDE-5 inhibition. nih.gov

Computational and Theoretical Investigations of 4 Hydrazinyl 2 Thiophen 2 Yl Pyrimidine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These calculations offer a microscopic view of the electron distribution and energy levels, which govern the compound's chemical behavior.

Molecular Orbital Analysis (e.g., HOMO-LUMO, Fukui Indices)

Molecular orbital analysis provides key insights into the reactivity of a compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. semanticscholar.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (EGAP), is a critical parameter for determining molecular stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. semanticscholar.org This energy gap has been used to understand the bioactivity resulting from intramolecular charge transfer. semanticscholar.org

Reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, help in predicting the global reactivity trends. semanticscholar.org Furthermore, Fukui functions, which are based on electron density, are calculated to identify the most probable sites for electrophilic, nucleophilic, and radical attacks within the molecule, offering a detailed map of local reactivity. researchgate.net

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 |

| Energy Gap (EGAP) | Difference between ELUMO and EHOMO | 3.0 to 5.0 |

| Hardness (η) | Resistance to change in electron distribution | 1.5 to 2.5 |

| Electronegativity (χ) | Ability to attract electrons | 3.5 to 4.5 |

| Electrophilicity Index (ω) | Propensity to accept electrons | 2.0 to 4.0 |

Thermodynamic Parameters and Energy Exchange within Molecules

DFT calculations are also employed to determine key thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy. These parameters are essential for predicting the spontaneity of reactions and the stability of different molecular conformations. By analyzing these thermodynamic properties, researchers can understand the energy exchange that occurs within the molecule, providing insights into its stability under various conditions. researchgate.net The study of these parameters is crucial for drug design, as they influence how a ligand will interact with its biological target.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are indispensable tools in modern drug discovery, allowing scientists to visualize and predict how a ligand like 4-Hydrazinyl-2-(thiophen-2-yl)pyrimidine might interact with a protein target.

Molecular Docking for Ligand-Receptor Interaction Profiling (e.g., GPR119, FAK, TrmD)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is instrumental in screening virtual libraries of compounds against specific biological targets. For pyrimidine derivatives, molecular docking has been used to investigate their potential as agonists for the G-protein-coupled receptor 119 (GPR119), a target for type-2 diabetes. researchgate.netresearchgate.net

Docking simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net By analyzing these interactions, researchers can understand the structure-activity relationship and rationally design more potent and selective inhibitors or agonists. For instance, studies on pyrimidine derivatives targeting various kinases have utilized docking to elucidate binding modes and guide the synthesis of novel anticancer agents. nih.gov

| Target Protein | Ligand (Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| GPR119 | Pyrimidine Analog 1 | -9.5 | ARG93, ASN171, TYR215 |

| FAK | Pyrrolo[2,3-d]pyrimidine Analog | -8.2 | CYS502, GLY505, LEU553 |

| TrmD | Thiophene-pyrimidine Hybrid | -7.9 | ASP128, GLY100, LYS158 |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Binding Free Energy Calculations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the ligand-protein complex over time. nih.gov MD simulations are crucial for assessing the stability of the docked conformation and understanding the conformational changes that may occur upon ligand binding. researchgate.netrsc.org

From MD trajectories, the binding free energy of a ligand to its receptor can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP). researchgate.netnih.govmdpi.com These calculations provide a more accurate estimation of binding affinity than docking scores alone. mdpi.comnih.gov The binding free energy can be decomposed into contributions from different types of interactions, such as electrostatic, van der Waals, and solvation energies, offering a detailed understanding of the driving forces behind ligand binding. nih.gov Such studies are essential for confirming the stability of predicted binding modes and for the accurate ranking of potential drug candidates. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the structural features that are crucial for their therapeutic effects.

In the context of this compound and its analogs, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to elucidate the structural requirements for their potential antitumor activity. For a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, which share a core structure with the compound of interest, robust CoMSIA models have been developed. One such model, established for activity against the H460 human lung cancer cell line, demonstrated significant predictive power with a q² value of 0.706 and an r² value of 0.947.

The contour maps generated from these models provide a visual representation of the regions where modifications to the molecular structure are likely to influence biological activity. For instance, the CoMSIA contour maps for the thieno[3,2-d]pyrimidine (B1254671) series indicated that:

Steric Fields: The presence of bulky substituents at certain positions could be either favorable or unfavorable for activity, highlighting the importance of the size and shape of the molecule in fitting into the target's binding site.

Electrostatic Fields: The distribution of charges on the molecule plays a critical role. Electronegative groups in specific regions might enhance activity, while electropositive groups in others could be detrimental.

Hydrophobic Fields: The models can identify areas where hydrophobic (lipophilic) groups are preferred, suggesting that these regions of the molecule may interact with nonpolar pockets in the biological target. Conversely, hydrophilic groups may be favored in other areas.

Hydrogen Bond Donor and Acceptor Fields: These maps pinpoint locations where hydrogen bond donors and acceptors are crucial for interaction with the target receptor, a key aspect of molecular recognition and binding affinity.

These 3D-QSAR models serve as a valuable guide for the rational design of novel thienopyrimidine derivatives with potentially enhanced and more selective cytotoxic activity.

Pharmacophore Mapping and Virtual Screening for Lead Optimization

Pharmacophore mapping is a computational method that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This "pharmacophore" represents the key interaction points between a ligand and its biological target. Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new potential lead compounds.

For pyrimidine and thiophene-based compounds, pharmacophore models often include features such as:

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring are common hydrogen bond acceptors.

Hydrogen Bond Donors: The hydrazinyl group (-NHNH2) is a significant hydrogen bond donor.

Aromatic Rings: Both the pyrimidine and thiophene (B33073) rings provide aromatic features that can engage in pi-pi stacking or hydrophobic interactions.

Hydrophobic Features: The thiophene ring, in particular, contributes to the hydrophobic character of the molecule.

A representative pharmacophore model for this class of compounds might consist of aromatic rings, and hydrogen bond acceptor and donor sites. The specific spatial arrangement of these features is critical for biological activity.

Virtual screening campaigns utilizing such pharmacophore models can efficiently filter large databases of chemical compounds to select those that match the defined pharmacophoric features. This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. For pyrimidine derivatives, virtual screening has been successfully employed to identify novel inhibitors for various therapeutic targets. The hits identified from virtual screening can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target protein, aiding in the lead optimization phase.

In Silico ADMET Prediction and Drug-Likeness Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profiles. Various computational models are used to predict these properties based on the molecule's structure. Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which provides a set of guidelines for the oral bioavailability of a compound.

For this compound and its derivatives, in silico ADMET predictions suggest that these compounds generally possess favorable drug-like properties. The core pyrimidine and thiophene scaffolds are common in many approved drugs.

A summary of predicted ADMET properties for a compound like this compound is presented in the table below. These values are representative of what would be expected for a molecule with this core structure, based on computational studies of similar pyrimidine and thiophene derivatives.

| Property | Predicted Value/Range | Significance |

| Molecular Weight (MW) | < 500 g/mol | Adherence to Lipinski's Rule of Five, good absorption and distribution. |

| LogP (Octanol-water partition coefficient) | < 5 | Adherence to Lipinski's Rule of Five, balanced solubility for membrane permeability. |

| Hydrogen Bond Donors (HBD) | < 5 | Adherence to Lipinski's Rule of Five, impacts membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | < 10 | Adherence to Lipinski's Rule of Five, influences solubility and binding. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Indicator of membrane permeability and oral bioavailability. |

| Aqueous Solubility | Moderate to Good | Essential for absorption and distribution in the body. |

| Blood-Brain Barrier (BBB) Penetration | Variable | Depends on specific substitutions; can be tailored for CNS or peripheral targets. |

| CYP450 Inhibition | Potential for inhibition of certain isoforms | Important for predicting drug-drug interactions. |

| hERG Inhibition | Low to Medium Risk | A key indicator for potential cardiotoxicity. |

| Ames Mutagenicity | Predicted to be non-mutagenic | An early indicator of potential carcinogenicity. |

This table is a representation of typical predicted values for this class of compounds based on available literature and should not be considered as experimentally verified data for the specific named compound.

These in silico predictions are invaluable for identifying potential liabilities early in the drug discovery pipeline, allowing for structural modifications to improve the ADMET profile and increase the likelihood of developing a successful drug candidate.

Coordination Chemistry of 4 Hydrazinyl 2 Thiophen 2 Yl Pyrimidine As a Ligand

Principles of Pyrimidine-Hydrazone Ligand Design for Metal Complexation

The design of pyrimidine-hydrazone (pym-hyz) ligands is centered on their capacity for molecular self-assembly when introduced to metal ions. acs.org These ligands are classified as molecular strands that can possess alternating hydrazone and heterocyclic units, such as pyrimidine (B1678525) or pyridine (B92270). researchgate.net The inherent structural information encoded within the ligand, including the arrangement of donor atoms and the flexibility of the backbone, dictates the outcome of the complexation process.

Key design principles include:

Donor Atom Placement: The nitrogen atoms of the pyrimidine ring and the hydrazone moiety are the primary coordination sites. The geometry of these sites influences the ligand's bite angle and preferred coordination number.

Conformational Flexibility: Pym-hyz linkages can exist in different conformations, such as cisoid or transoid. otago.ac.nz Metal coordination can induce a conformational change, for instance from a transoid to a cisoid arrangement, which is crucial for the formation of specific architectures like helicates or grids. researchgate.netotago.ac.nz

Terminal Functional Groups: The addition of functional groups to the ligand's periphery can modify its coordination behavior. For example, hydroxymethyl or acryloyl groups can influence the formation of certain supramolecular structures by either participating in coordination or creating steric hindrance. acs.orgotago.ac.nz

The interplay between the ligand's intrinsic structural properties and the coordination preferences of the metal ion (e.g., its size, charge, and desired geometry) controls the self-assembly process, allowing for the programmed construction of complex supramolecular entities. acs.org

Synthesis and Characterization of Coordination Compounds with Transition Metal Ions (e.g., Mn(II), Cu(II), Pb(II), Zn(II), Ag(I))

The synthesis of coordination compounds involving pyrimidine-hydrazone ligands is typically achieved by reacting the ligand with a salt of the desired transition metal in an appropriate solvent, such as acetonitrile (B52724) or methanol. otago.ac.nzacs.orgnih.gov The stoichiometry of the reactants (metal-to-ligand ratio) is a critical parameter that can direct the synthesis towards different products. acs.orgacs.org

For instance, studies on related pym-hyz strands have shown that reacting the ligand with metal ions like Pb(II), Zn(II), Cu(II), and Ag(I) can yield various complexes. otago.ac.nz A 1:1 metal-to-ligand ratio might produce double helicates or [2x2] grid-like structures, whereas an excess of the metal ion often leads to the formation of linear complexes where the ligand strand is saturated with metal ions. acs.orgotago.ac.nzacs.org

The characterization of these newly formed complexes relies on a combination of analytical techniques:

Elemental Analysis: Confirms the empirical formula of the complex and the metal-to-ligand ratio. acs.org

Infrared (IR) Spectroscopy: Provides evidence of coordination by observing shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) and N-H groups of the hydrazone moiety, upon complexation. nih.govresearchgate.net The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.govjptcp.com

The table below summarizes typical findings from the synthesis of complexes with pym-hyz ligands and various metal ions.

| Metal Ion | Typical Metal:Ligand Ratio | Resulting Complex Type | Reference |

| Pb(II) | 1:1 | Distorted [2x2] Grid | acs.orgotago.ac.nz |

| Pb(II) | 2:1 | Linear Complex | acs.org |

| Zn(II) | 2:1 | Linear Complex | acs.orgotago.ac.nz |

| Ag(I) | 1:1 | Double Helicate | otago.ac.nzacs.org |

| Ag(I) | >1:1 | Linear Complex | acs.org |

| Cu(II) | >1:1 | Linear Complex | otago.ac.nz |

Supramolecular Assembly and Self-Assembly Processes in Metal-Ligand Systems

Supramolecular assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. In the context of pyrimidine-hydrazone ligands, this process is driven by the formation of coordinate bonds between the ligand's donor atoms and metal ions. acs.orgresearchgate.net This metal-directed self-assembly allows for the construction of sophisticated architectures from relatively simple molecular components. acs.org

The final structure is highly dependent on the reaction conditions, including the choice of metal ion, counter-anion, solvent, and the metal-to-ligand ratio. acs.org For example, with Ag(I) salts, the use of a 1:1 metal-to-ligand ratio typically results in the self-assembly of a double helicate structure. acs.org Increasing this ratio can convert the double helicate into a linear complex. acs.org Similarly, the large and flexible coordination sphere of Pb(II) ions can facilitate the formation of unusual, distorted [2x2] grid complexes. acs.org In contrast, the smaller coordination sphere of Zn(II) may prevent the formation of such grids under similar conditions, favoring linear structures instead. acs.orgresearchgate.net These systems are often dynamic, with the possibility of interconversion between different assembled states in solution. researchgate.net

Investigation of Coordination Geometries (e.g., distorted square pyramidal)

The coordination geometry around a metal center in a complex is determined by the number of coordinating atoms and their spatial arrangement. In complexes with pyrimidine-hydrazone type ligands and other related heterocyclic systems, a variety of geometries have been observed. X-ray crystallography is the primary method for the unambiguous determination of these geometries. otago.ac.nz

While specific data for 4-Hydrazinyl-2-(thiophen-2-yl)pyrimidine is not available, studies on related Cu(II) complexes with pyridine and pyrazine (B50134) amides frequently show geometries such as axially elongated octahedral or square pyramidal. mdpi.com In one study involving a different pyrimidine hydrazide ligand, the resulting metal complexes were found to exhibit octahedral geometry. ekb.eg For other transition metal complexes with related ligands, geometries such as tetrahedral and square planar have also been proposed based on spectral and magnetic data. nih.govajgreenchem.com The formation of a distorted square pyramidal geometry often arises from a five-coordinate metal center, a common occurrence for ions like Cu(II).

Spectroscopic Methods for Characterizing Coordination Environment (e.g., NMR, UV-Vis)

Spectroscopic techniques are indispensable for characterizing the coordination environment of metal complexes in solution and complementing solid-state data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful for studying these systems in solution. researchgate.net The chemical shifts of protons on the ligand, especially those near the coordination sites (like the N-H proton of the hydrazone), change significantly upon complexation with a metal ion. researchgate.net This allows chemists to monitor the formation of complexes, determine the conformation of the ligand (e.g., cisoid vs. transoid), and study dynamic processes like metal ion exchange in solution. acs.orgotago.ac.nz

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The spectra of the complexes typically differ from that of the free ligand. New absorption bands may appear in the visible region due to d-d transitions of the metal ion, which are characteristic of the coordination geometry (e.g., octahedral or square planar). nih.gov Charge-transfer bands, arising from electron transfer between the metal and the ligand, can also be observed. acs.orgnih.gov Analysis of these spectra helps in elucidating the electronic structure and coordination environment of the metal ion. otago.ac.nzacs.org

The table below outlines the application of these methods in characterizing pym-hyz complexes.

| Spectroscopic Method | Information Obtained | Reference |

| ¹H NMR | Ligand conformation, complex formation in solution, dynamic exchange | acs.orgresearchgate.netotago.ac.nz |

| UV-Vis | Electronic transitions (d-d, charge transfer), coordination geometry | otago.ac.nzacs.orgnih.gov |

Exploration of Potential for Multi-Nuclear and Polymeric Metal Complexes

Pyrimidine-hydrazone ligands, particularly ditopic or polytopic strands, are excellent candidates for the construction of multi-nuclear and polymeric metal complexes. gla.ac.uk Their ability to bridge multiple metal centers can lead to the formation of extended one-, two-, or three-dimensional coordination polymers. mdpi.commdpi.com

For example, reacting bent or linear pyrimidine-hydrazone ligand strands with Ag(I) ions has been shown to generate double-helical dinuclear and trinuclear complexes. gla.ac.uk In the solid state, these discrete multi-nuclear units can further associate through intermolecular interactions to form highly ordered polymeric architectures, sometimes featuring linear arrays of silver ions. gla.ac.uk Similarly, the reaction of a 4-amino-4H-1,2,4-triazole ligand with Ag(I) resulted in a two-dimensional coordination polymer where both the ligand and the nitrate (B79036) counter-ion acted as bridging units between silver atoms. mdpi.com The formation of such polymeric structures is of great interest for the development of new materials with specific electronic or magnetic properties.

Applications in Materials Science and Technology

Organic Electronics and Optoelectronic Devices

The fusion of an electron-donating thiophene (B33073) unit with an electron-accepting pyrimidine (B1678525) core creates a quintessential D-A system, a foundational design principle for organic semiconductors. cdnsciencepub.comnih.gov This molecular framework allows for the precise tuning of frontier molecular orbital energy levels (HOMO and LUMO), which is critical for controlling charge injection, transport, and recombination in electronic devices.

Utilization in Thin Film Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) rely on semiconductor materials that can efficiently transport charge carriers (holes or electrons) across a thin film. Donor-acceptor copolymers incorporating thiophene units are extensively researched for this purpose due to their excellent charge transport properties and solution processability. nih.govrsc.orgnih.gov The performance of these materials is highly dependent on their ability to self-assemble into well-ordered structures, such as lamellar π-stacking configurations, which create efficient pathways for charge mobility. nih.gov

The planar structure of the thiophene-pyrimidine backbone is conducive to forming such ordered molecular packing in the solid state. Copolymers based on thiophene and other acceptor units like thiazole (B1198619) or isoindigo have demonstrated significant charge carrier mobilities. nih.govrsc.org For materials like 4-Hydrazinyl-2-(thiophen-2-yl)pyrimidine, the hydrazinyl group could further influence intermolecular interactions through hydrogen bonding, potentially impacting the morphology of the thin film and, consequently, its charge-transport characteristics.

| Polymer Type | Key Feature | Application | Reported Mobility |

| BODIPY-Thiophene Copolymers | Good thermal/photochemical stability | p-channel OFETs | Up to 0.17 cm²/V·s bohrium.com |

| Thiophene-Thiazole Copolymers | Donor-Acceptor Structure | OFET Active Layer | Dependent on film formation conditions nih.gov |

| Thiophene-Fused Isoindigo Polymers | Improved Coplanarity | Ambipolar OFETs | Two orders of magnitude higher than cross-conjugated versions rsc.org |

Role in Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Transistors (LETs)

In the realm of organic light-emitting diodes (OLEDs), pyrimidine derivatives are widely employed as strong electron-accepting building blocks. nih.govspiedigitallibrary.org When integrated into a D-A structure with a donor like thiophene, they can form highly efficient fluorescent emitters. beilstein-journals.orgnbinno.com The emission color and efficiency of these materials can be finely tuned by modifying the molecular structure. spiedigitallibrary.org The intramolecular charge transfer from the thiophene donor to the pyrimidine acceptor upon excitation is the basis for their light-emitting properties.

Recent advancements in OLEDs have focused on materials capable of Thermally Activated Delayed Fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons, leading to near-100% internal quantum efficiency. D-A type molecules with a pyrimidine acceptor are promising candidates for TADF emitters. spiedigitallibrary.org Thiophene-pyrimidine dyads have been shown to exhibit high fluorescence quantum yields, a prerequisite for efficient light emission. nih.gov Introducing a thiophene core into multi-resonance emitters has been shown to enhance charge transfer and lead to OLEDs with high external quantum efficiency (up to 34.6%) and reduced efficiency roll-off. rsc.org

Components in Solar Cells and Photovoltaic Materials

The D-A motif is central to the design of organic materials for solar energy conversion. In Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs), molecules based on thiophene and pyrimidine serve as sensitizers or donor materials. jmaterenvironsci.commdpi.comresearchgate.net The function of these molecules is to absorb sunlight and initiate a charge separation process.

Bioimaging and Biosensing Applications

The inherent fluorescence of many thiophene-pyrimidine D-A systems makes them suitable for use as molecular probes in biological imaging. rsc.orgrsc.org Thiophene-based fluorophores are valued for their bright and stable fluorescence and have been successfully used for cellular staining and tracking. rsc.orgresearchgate.netnih.gov Pyrimidine-based probes have also been developed for two-photon microscopy, a high-resolution imaging technique for biological systems. rsc.org

A key advantage of this compound in this context is its reactive hydrazinyl group. This functional group can be readily conjugated to biomolecules, such as proteins or antibodies, via reaction with aldehyde or ketone moieties. rsc.org This capability allows for the targeted delivery of the fluorescent probe to specific cells or subcellular compartments, enabling precise biological imaging and diagnostics.

Advanced Functional Materials (e.g., Dyes, Chemosensors, Electrochromic Devices)

The versatile electronic structure of this compound makes it a candidate for several types of advanced functional materials.

Dyes: The D-A structure leads to absorption of light in the visible spectrum, making these compounds inherently colored. The specific color and photophysical properties can be engineered through chemical modification, rendering them useful as functional dyes. rsc.orgresearchgate.net

Chemosensors: Thiophene derivatives are widely used as the signaling unit in fluorescent and colorimetric chemosensors. mdpi.comresearchgate.net The sensing mechanism often involves the binding of a target analyte (e.g., a metal ion or anion) to a receptor site on the molecule. This binding event perturbs the intramolecular charge transfer pathway, resulting in a detectable change in color or fluorescence. The hydrazinyl group in this compound can act as an effective binding site for various analytes, making the compound a promising platform for developing selective chemosensors. researchgate.net

| Sensor Base | Target Analyte | Sensing Mechanism | Application |

| Fused Thiophene-Pyrimidine | Metal Ions | Fluorescence change | Metal ion detection array researchgate.net |

| Thiophene Derivative | Zn²⁺ and CN⁻ | Fluorescence "turn-on" | Bioimaging in live cells mdpi.com |

| Thiophene Copolymers | Fluoride Ions | Color change (yellow to colorless) | Anion detection researchgate.net |

Electrochromic Devices: Electrochromic materials exhibit a reversible color change upon the application of an electrical voltage. Conjugated systems based on thiophene are well-established electrochromic materials. researchgate.net The ability of the thiophene-pyrimidine dyad to undergo both oxidation (on the electron-rich thiophene moiety) and reduction (on the electron-deficient pyrimidine moiety) is key to this functionality. cdnsciencepub.comnih.gov These redox processes alter the electronic structure of the molecule, thereby changing its light absorption properties and causing a visible color change. This makes such materials highly suitable for applications like smart windows, optical displays, and electronic paper. researchgate.netresearchgate.net

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of 4-Hydrazinyl-2-(thiophen-2-yl)pyrimidine and its derivatives will likely focus on developing novel, efficient, and environmentally benign methodologies. Traditional synthetic routes for heterocyclic compounds often involve harsh reaction conditions, hazardous solvents, and multi-step processes that generate significant waste. Emerging research is geared towards overcoming these limitations through sustainable and green chemistry principles. benthamdirect.compowertechjournal.com

Future synthetic strategies are expected to include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical approach. acs.org Developing a novel MCR for this compound could significantly streamline its production.

Catalysis Innovation: The use of novel catalysts, such as metal-based graphene oxide, nanozeolites, or biocatalysts, can lead to higher yields, greater selectivity, and milder reaction conditions. powertechjournal.comresearchgate.netresearchgate.net Research into iridium-pincer complexes has already shown promise for the sustainable synthesis of pyrimidines from alcohols. acs.org

Energy-Efficient Techniques: Microwave and ultrasound-assisted synthesis are becoming increasingly popular as they can dramatically reduce reaction times, improve yields, and often allow for solvent-free reactions. powertechjournal.com

Renewable Feedstocks: A long-term goal in sustainable chemistry is the use of renewable starting materials derived from biomass, which would reduce the reliance on fossil fuels. acs.orgbohrium.com

These advanced synthetic approaches will not only make the synthesis of this compound more economically viable and environmentally friendly but also facilitate the rapid generation of a library of derivatives for further study.

| Sustainable Synthesis Strategy | Description | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions | Three or more reactants combine in a single, atom-economical step. acs.org | Reduced reaction time, lower energy consumption, minimized waste, and simplified purification. |

| Green Catalysts | Use of reusable, non-toxic catalysts like nanozeolites or biocatalysts. powertechjournal.comresearchgate.net | High efficiency, improved selectivity, and reduced environmental impact. |

| Microwave/Ultrasound Assistance | Application of alternative energy sources to accelerate reactions. powertechjournal.com | Drastically shorter reaction times, higher yields, and potential for solvent-free conditions. |

| Renewable Feedstocks | Utilization of biomass-derived starting materials, such as alcohols. acs.orgbohrium.com | Reduced dependence on petrochemicals and a more sustainable chemical industry. |

Development of Advanced Computational Models for Precise Prediction and Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For a relatively unexplored compound like this compound, these in silico methods offer a powerful way to predict its properties and guide experimental work, thereby saving time and resources.

Future computational research directions should focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. tandfonline.com This fundamental understanding is crucial for predicting its chemical behavior.

Molecular Docking: Docking studies can predict the binding affinity and orientation of this compound within the active sites of various biological targets, such as kinases or enzymes involved in microbial pathways. researchgate.netnih.govnih.govijirt.orgnih.gov This can help prioritize which biological targets to investigate experimentally.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of related thienopyrimidine derivatives, 3D-QSAR models like CoMFA and CoMSIA can be developed. nih.gov These models can identify the key structural features responsible for biological activity and guide the design of more potent analogs.

Pharmacokinetic and Toxicity Prediction (ADMET): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to assess its drug-likeness early in the discovery process.

These computational approaches will enable a more rational design of derivatives of this compound with optimized biological activity and improved pharmacokinetic profiles.

| Computational Method | Application in Research | Predicted Outcome for this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, frontier orbitals (HOMO/LUMO), and reactivity. tandfonline.com | Prediction of chemical stability, reactivity hotspots, and spectroscopic characteristics. |

| Molecular Docking | Simulation of ligand-protein binding interactions. nih.govnih.gov | Identification of potential biological targets and prediction of binding modes and affinities. |

| 3D-QSAR (CoMFA/CoMSIA) | Correlation of 3D molecular properties with biological activity. nih.gov | Elucidation of structure-activity relationships to guide the design of more potent analogs. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early-stage evaluation of drug-likeness and potential liabilities. |

Diversification of Biological Targets and Elucidation of Undiscovered Mechanisms

The thienopyrimidine core is a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govgsconlinepress.comgsconlinepress.com Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.govacgpubs.orgnih.gov The hydrazinyl moiety adds another layer of chemical reactivity and potential for interaction.

Future research should aim to:

Screen Against Diverse Target Classes: Beyond the established targets for thienopyrimidines like protein kinases (e.g., PI3K, EGFR, VEGFR-2), screening of this compound against other enzyme families (e.g., proteases, lipoxygenases) and receptor types is warranted. nih.govnih.govnih.gov

Investigate Novel Therapeutic Areas: The broad bioactivity of related compounds suggests potential applications in areas such as neurodegenerative diseases, metabolic disorders, and parasitic infections. nih.gov

Elucidate Mechanisms of Action: For any observed biological activity, detailed mechanistic studies will be crucial. This could involve investigating the compound's effect on specific cellular signaling pathways (e.g., PI3K-Akt-mTOR), its ability to induce apoptosis or other forms of cell death, or its impact on metabolic processes. orientjchem.orgmdpi.comekb.eg The hydrazinyl group, for instance, could be key to its mechanism, potentially forming hydrazones with biological aldehydes or ketones.

A systematic approach to biological screening, followed by in-depth mechanistic studies, could uncover novel therapeutic applications for this compound.

| Compound Class | Known Biological Targets/Activities | Potential Future Targets for this compound |

| Thienopyrimidines | Protein Kinases (PI3K, EGFR, VEGFR-2, FLT3), Tubulin, 15-Lipoxygenase, Cyclooxygenases. nih.govnih.govmdpi.comsci-hub.se | Proteases, Histone Deacetylases (HDACs), DNA/RNA Polymerases. |

| Hydrazinyl-Pyrimidines | Dihydrofolate Reductase, Tyrosine Kinases (FAK), Anticancer, Antimicrobial. ijirt.orgnih.govorientjchem.orgnih.gov | Monoamine Oxidase (MAO), Carbonic Anhydrase, Parasitic Enzymes. |

| Thiophene (B33073) Derivatives | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral. scirp.orgmdpi.com | Ion Channels, G-protein Coupled Receptors (GPCRs). |

Integration into Multi-Functional Hybrid Materials and Nanomaterials